H-Thr-Lys-Pro-Pro-Arg-OH Acetate
Overview
Description
H-Thr-Lys-Pro-Pro-Arg-OH Acetate is a peptide that has been widely studied in the field of biochemistry and pharmacology. This peptide is also known as "TP508" and has been found to have several important biochemical and physiological effects.
Scientific Research Applications
Cardiovascular Health and Antihypertensive Effects
Research has highlighted the significance of peptides derived from natural sources, like legumes, in managing hypertension, a key risk factor for cardiovascular diseases. The antihypertensive properties of peptides are linked to their ability to inhibit angiotensin-converting enzyme (ACE), thereby potentially reducing blood pressure levels and mitigating cardiovascular risks. The enzymatic hydrolysis of proteins in foods, leading to the formation of bioactive peptides, suggests a pathway for the production and action of peptides similar to H-Thr-Lys-Pro-Pro-Arg-OH acetate (Tan Wan Xin, Chong Li Choo, & Y. Wan, 2022).
Immunomodulatory Activity
The modulation of the immune response by peptides can be critical in managing diseases and in therapeutic applications. The immunomodulatory activity of antihypertensive drugs, specifically those affecting the renin-angiotensin system (RAS), such as ACE inhibitors (ACEIs) and angiotensin II receptor blockers (ARBs), has been noted. These drugs, by influencing ACE2 levels and activity, could have parallels to the actions of peptides like this compound in modulating immune responses and inflammation (Paweł Bryniarski, K. Nazimek, & J. Marcinkiewicz, 2022).
Neurological Health and Neuroinflammation
The role of the RAS, particularly ACE2, in neurological health and disease has been a subject of research. ACE2's involvement in neuroinflammation and its potential impact on conditions such as COVID-19 highlight the complex interplay between peptides, enzyme systems, and disease states. The protective or detrimental effects of modulating ACE2, through peptides or pharmacological agents, on neuroinflammation and neuronal health underscore the relevance of understanding peptides' roles in neurological contexts (Deepraj Paul, S. Mohankumar, Rhian S. Thomas, Chai Boon Kheng, & D. Basavan, 2021).
Renal Health and Disease Management
The interaction of peptides with the RAS has implications for renal health, particularly in the context of chronic kidney disease (CKD) and the management of hypertension. The modulation of ACE2 activity, either through peptides or related pharmacological agents, plays a role in the progression of CKD and in strategies aimed at preserving renal function while managing hypertension. This area of research underscores the potential for peptides, akin to this compound, in contributing to renal disease management strategies (Aimun K Ahmed, T. Jorna, & S. Bhandari, 2016).
properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4)/t15-,16+,17+,18+,19+,20+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFMFZFUNHLCM-DGKVYVLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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